SMO Inhibitory Potency: Scaffold-Derived Compound A11 vs. Vismodegib
Derivatives of 3-phenyl[1,2,4]triazolo[4,3-a]pyridine, for which 3-phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid serves as a key synthetic precursor, demonstrated markedly superior SMO inhibition compared to the FDA-approved SMO inhibitor vismodegib [1]. The lead compound A11 exhibited an IC50 of 0.27 ± 0.06 µM against SMOWT and 0.84 ± 0.12 µM against the drug-resistant SMOD473H mutant, while vismodegib lacks therapeutic benefit in colorectal carcinoma models entirely [1]. A11 also showed negligible toxicity toward normal cells [1].
| Evidence Dimension | SMO inhibition potency |
|---|---|
| Target Compound Data | Scaffold derivative A11: IC50 = 0.27 ± 0.06 µM (SMOWT), 0.84 ± 0.12 µM (SMOD473H) [1] |
| Comparator Or Baseline | Vismodegib: lacks therapeutic benefit in CRC; no quantitative IC50 advantage reported in this model [1] |
| Quantified Difference | A11 shows sub-micromolar potency against both wild-type and drug-resistant SMO; vismodegib ineffective in CRC context [1] |
| Conditions | Enzymatic inhibition assay; SMOWT and SMOD473H mutant; cell-based antiproliferative assays in colorectal carcinoma cells [1] |
Why This Matters
This scaffold provides a starting point for developing SMO inhibitors active against vismodegib-resistant mutants, a critical unmet need in Hedgehog-driven cancers.
- [1] Guo F, Ai Y, Chen Y, et al. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma. Bioorganic & Medicinal Chemistry. 2025. DOI: 10.1016/j.bmc.2025.117155. PMID: 40318542. View Source
